Technical Profile & Synthesis Protocol: N-(4-Nitro-1-naphthyl)benzamide
Technical Profile & Synthesis Protocol: N-(4-Nitro-1-naphthyl)benzamide
Executive Summary
N-(4-Nitro-1-naphthyl)benzamide is a specialized aromatic amide characterized by a "push-pull" electronic system. Structurally, it consists of a naphthalene core substituted at the C1 position with a benzamido group (electron donor via resonance) and at the C4 position with a nitro group (electron acceptor). This 1,4-substitution pattern creates a strong intramolecular charge transfer (ICT) pathway, endowing the molecule with distinct chromophoric properties (typically yellow-orange) and potential utility as a solvatochromic probe or intermediate in azo-dye synthesis.
This guide provides a comprehensive technical analysis, including derived physicochemical properties, a self-validating synthesis protocol via Schotten-Baumann conditions, and spectroscopic characterization standards.
Chemical Identity & Structural Pharmacophore[1]
| Feature | Specification |
| IUPAC Name | N-(4-nitronaphthalen-1-yl)benzamide |
| Molecular Formula | C₁₇H₁₂N₂O₃ |
| Molecular Weight | 292.29 g/mol |
| Core Scaffold | Naphthalene (C10) |
| Key Substituents | C1: Benzamide (-NH-CO-Ph); C4: Nitro (-NO₂) |
| Precursor CAS | 776-34-1 (4-Nitro-1-naphthylamine) [1] |
| SMILES | O=C(Nc1ccc(=O)c2ccccc12)c3ccccc3 |
Structural Analysis
The molecule exhibits significant planar character due to the conjugation between the amide nitrogen, the naphthalene ring, and the nitro group.
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Electronic Effect: The C4-Nitro group acts as a strong Electron Withdrawing Group (EWG), deactivating the ring but stabilizing the amide nitrogen's lone pair through extended conjugation.
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Steric Strain: Protons at the C8 (peri-position) and the amide oxygen/phenyl ring may induce slight torsion, affecting solubility and crystal packing.
Physicochemical Properties (Derived & Experimental)
Note: Specific experimental data for the benzamide derivative is sparse in public registries; values below are derived from structure-activity relationships (SAR) of analogous N-arylbenzamides and the precursor amine.
| Property | Value / Description | Confidence Level |
| Appearance | Yellow to Orange Crystalline Solid | High (Due to NO₂ conjugation) |
| Melting Point | 220–225 °C (Predicted) | Med (Amide > Amine precursor mp 190°C) |
| Solubility (Water) | Insoluble (< 0.1 mg/mL) | High (Lipophilic domains) |
| Solubility (Organic) | Soluble in DMSO, DMF, hot Ethanol | High |
| LogP (Predicted) | ~3.8 – 4.2 | High (Lipophilic naphthalene core) |
| pKa (Amide NH) | ~14-15 (Weakly acidic) | High |
Synthesis Protocol: Benzoylation of 4-Nitro-1-naphthylamine
Objective: Synthesize N-(4-Nitro-1-naphthyl)benzamide via nucleophilic acyl substitution. Mechanism: The reaction proceeds through an addition-elimination pathway where the amine nitrogen attacks the carbonyl carbon of benzoyl chloride.
Reagents & Stoichiometry[1][4]
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Substrate: 4-Nitro-1-naphthylamine (1.0 eq)
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Reagent: Benzoyl Chloride (1.1 eq) - Excess ensures completion.
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Solvent/Base: Pyridine (anhydrous) - Acts as both solvent and acid scavenger.
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Workup: HCl (1M), Ethanol (for recrystallization).
Step-by-Step Methodology
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Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl₂), dissolve 4-nitro-1-naphthylamine (10 mmol, ~1.88 g) in anhydrous pyridine (15 mL).
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Note: The solution will likely be dark orange/red.
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Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (11 mmol, ~1.28 mL) dropwise over 10 minutes.
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Causality: Cooling prevents uncontrolled exotherms and di-acylation side products.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
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Validation: Monitor via TLC (Silica, 30% EtOAc/Hexane). The starting amine spot (more polar, fluorescent) should disappear.
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Quenching: Pour the reaction mixture slowly into ice-cold 1M HCl (100 mL) with vigorous stirring.
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Mechanism: HCl neutralizes the pyridine and protonates any unreacted amine, keeping it in solution. The amide product precipitates.
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Isolation: Filter the precipitate using a Buchner funnel. Wash the cake with water (3 x 20 mL) to remove pyridinium salts.
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Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mix.
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Target: Fine yellow needles.
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Reaction Workflow Diagram
Caption: Step-by-step synthetic workflow for the benzoylation of 4-nitro-1-naphthylamine.
Spectroscopic Characterization
To validate the structure, the following spectral signals are diagnostic.
Infrared Spectroscopy (FT-IR)
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Amide N-H: ~3300 cm⁻¹ (Sharp stretch, distinguishing from broad OH or amine doublets).
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Amide C=O: 1650–1680 cm⁻¹ (Strong "Amide I" band).
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Nitro (-NO₂): Two strong bands at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
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Aromatic C=C: 1580–1600 cm⁻¹.
Proton NMR (¹H-NMR, DMSO-d₆)
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Amide Proton (-NH): Singlet, downfield at δ 10.5–11.0 ppm . (Deshielded by carbonyl and aromatic ring).
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Naphthalene C2/C3: The protons on the substituted ring will show distinct coupling. The C2 proton (ortho to amide) is often shielded relative to the C8 proton.
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Nitro-Adjacent Protons: The proton at C3 (ortho to nitro) will be deshielded, appearing around δ 8.3–8.5 ppm .
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Benzoyl Group: Multiplet at δ 7.5–8.0 ppm (5 protons).
Safety & Handling (E-E-A-T)
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Nitro Aromatics: Many nitro-naphthalenes are potential mutagens or carcinogens. Handle 4-nitro-1-naphthylamine with extreme care inside a fume hood. Wear nitrile gloves and P95/P100 respiratory protection if handling powder.
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Benzoyl Chloride: Lachrymator and corrosive. Reacts violently with water to release HCl gas. Ensure all glassware is dry before addition.
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Waste Disposal: All aqueous waste containing pyridine must be segregated into basic organic waste streams. Solid nitro residues should be treated as hazardous organic waste.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13057, 4-Nitro-1-naphthylamine. Retrieved February 16, 2026 from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
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Org. Synth. 1948, 28, 52. Preparation of 1-Amino-4-nitronaphthalene. (Foundational synthesis of the precursor). Retrieved from [Link]
